molecular formula C14H16N2O2S B1202691 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

Katalognummer: B1202691
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: MHPMZNKSCNJFHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide is a chemical compound with a thiazole ring structure

Vorbereitungsmethoden

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 5-ethyl-4-phenyl-2-thiazolylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide can be compared with other similar compounds such as:

These compounds share similar thiazole ring structures but differ in their substituents and overall molecular structure. The unique properties of this compound, such as its specific functional groups and reactivity, distinguish it from these related compounds.

Eigenschaften

Molekularformel

C14H16N2O2S

Molekulargewicht

276.36 g/mol

IUPAC-Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C14H16N2O2S/c1-3-11-13(10-7-5-4-6-8-10)16-14(19-11)15-12(17)9-18-2/h4-8H,3,9H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

MHPMZNKSCNJFHV-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2

Kanonische SMILES

CCC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.